Home > Products > Inhibitors/Agonists P208 > Ganoderic acid A
Ganoderic acid A - 81907-62-2

Ganoderic acid A

Catalog Number: EVT-288056
CAS Number: 81907-62-2
Molecular Formula: C30H44O7
Molecular Weight: 516.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ganoderic acid A (GAA) is a lanostane-type triterpenoid primarily isolated from Ganoderma lucidum, a medicinal mushroom commonly known as Lingzhi or Reishi. [, , , , , , , , ] It represents one of the major bioactive components found in this fungus, known for its diverse therapeutic properties. [, ] GAA has garnered significant attention in scientific research due to its wide range of reported biological activities, including anti-tumor, anti-inflammatory, antioxidant, and neuroprotective effects. [, , , , , , , , , ]

Source

Ganoderic acid A is predominantly found in Ganoderma lucidum, which has been used in traditional medicine for centuries. The compound can be extracted from both the fruiting bodies and mycelial cultures of the mushroom, with varying yields depending on the cultivation conditions and extraction methods employed .

Classification

Chemically, ganoderic acid A is classified as a lanostane-type triterpenoid. Its structure features a tetracyclic framework typical of triterpenes, which contributes to its biological activity. Ganoderic acids are characterized by their diverse functional groups, which enhance their interaction with biological systems .

Synthesis Analysis

Methods

The synthesis of ganoderic acid A can be achieved through both natural extraction from Ganoderma lucidum and synthetic routes. The natural extraction involves fermentation processes where specific strains of Ganoderma are cultured under controlled conditions to maximize yield.

  1. Fermentation Techniques:
    • Submerged fermentation has been shown to yield significant amounts of ganoderic acid A, with optimal conditions including specific carbon sources and pH levels .
    • Solid-state fermentation is another method that can enhance the production of ganoderic acids by utilizing agricultural waste as a substrate.
  2. Extraction Techniques:
    • Common extraction methods include solvent extraction using ethanol or methanol, followed by purification steps such as chromatography to isolate ganoderic acid A from other compounds present in the extract .

Technical Details

The extraction process typically involves:

  • Culturing Ganoderma lucidum strains under specific conditions.
  • Harvesting the mycelium or fruiting bodies.
  • Performing solvent extraction followed by purification using high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for accurate quantification .
Molecular Structure Analysis

Structure

Ganoderic acid A has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C30H46O5, and it features a lanostane skeleton that is typical for many triterpenoids.

Data

  • Molecular Weight: 474.68 g/mol
  • Chemical Structure: The structure includes hydroxyl groups that contribute to its biological activity and solubility properties.
Chemical Reactions Analysis

Reactions

Ganoderic acid A undergoes various chemical reactions that influence its biological activity:

  1. Hydrolysis: In aqueous environments, it can hydrolyze to form simpler compounds.
  2. Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation, potentially altering its pharmacological properties.

Technical Details

The stability of ganoderic acid A under different pH levels and temperatures has been studied, indicating that it retains its structure under neutral to slightly acidic conditions but may degrade under extreme alkaline conditions .

Mechanism of Action

Process

Ganoderic acid A exerts its biological effects through several mechanisms:

  1. Antitumor Activity: It has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and U87 glioma cells, through apoptosis induction and cell cycle arrest .
  2. Anti-inflammatory Effects: The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
  3. Antioxidant Properties: It scavenges free radicals, thereby protecting cells from oxidative stress.

Data

Research indicates that ganoderic acid A can significantly reduce tumor growth in animal models, demonstrating its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ganoderic acid A typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: It is stable under normal storage conditions but sensitive to light and heat.
  • Melting Point: The melting point varies depending on purity but generally falls within the range of 200-210 °C.
Applications

Scientific Uses

Ganoderic acid A is utilized in various scientific fields:

  1. Pharmacology: Due to its anticancer and anti-inflammatory properties, it is studied for potential therapeutic applications in cancer treatment.
  2. Nutraceuticals: It is incorporated into dietary supplements aimed at enhancing health and wellness due to its immune-modulating effects.
  3. Cosmetics: Its antioxidant properties make it a candidate for use in skincare formulations aimed at reducing oxidative damage .
Biosynthesis and Biogenesis Pathways

Lanosterol Oxidase-Mediated Triterpenoid Skeleton Formation

Ganoderic acid A (GAA), a lanostane-type triterpenoid from Ganoderma lucidum, originates from the mevalonate (MVA) pathway. The cyclization of 2,3-oxidosqualene into lanosterol—catalyzed by lanosterol synthase (LS)—forms the tetracyclic triterpenoid backbone essential for GAA biosynthesis [1] [6]. LS overexpression in G. lingzhi significantly enhances lanosterol accumulation (up to 2.8-fold) and total ganoderic acid yield (1.5–2.3-fold), confirming its role as a pivotal flux-controlling enzyme [6]. Subsequent C-26 oxidation of lanosterol initiates ganoderic acid side-chain modification, a prerequisite for downstream structural diversification [8] [9]. The enzymatic efficiency of LS is modulated by transcriptional regulators and environmental factors (e.g., Ca²⁺ signaling), which coordinate precursor availability for post-modification reactions [5] [6].

Cytochrome P450 Enzymes in Post-Modification Reactions

Post-modification of the lanosterol skeleton involves multiple cytochrome P450 monooxygenases (CYPs) that introduce oxygen functional groups. CYP5150L8 catalyzes a three-step oxidation at C-26 of lanosterol to yield 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a key type I ganoderic acid precursor [2] [9]. Further modifications involve:

  • CYP512U6: Hydroxylates C-23 of ganoderic acid DM/TR to form hainanic acid A and ganoderic acid Jc [3].
  • CYP5139G1: Converts HLDOA to 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) via C-28 oxidation [4].These CYPs require interaction with a NADPH-dependent cytochrome P450 reductase (CPR), such as iGLCPR from G. lucidum, for electron transfer [3] [8]. Enzyme promiscuity complicates pathway elucidation; for example, CYP5150L8 exhibits substrate flexibility toward both lanosterol and 3-keto-reduced intermediates [3] [9].

Table 1: Key Cytochrome P450 Enzymes in Ganoderic Acid A Biosynthesis

EnzymeReactionProductCatalytic Efficiency (Kcat/Km)
CYP5150L8C-26 oxidation of lanosterolHLDOA0.45 min⁻¹μM⁻¹ [9]
CYP5139G1C-28 hydroxylation of HLDOADHLDOA0.28 min⁻¹μM⁻¹ [4]
CYP512U6C-23 hydroxylation of ganoderic acid DM/TRHainanic acid A, GA-JcNot quantified [3]

Metabolic Engineering of Saccharomyces cerevisiae for Heterologous Production

Heterologous biosynthesis in S. cerevisiae circumvents limitations of low GAA titers in native Ganoderma. Key engineering strategies include:

  • Lanosterol hyperproduction: Overexpression of tHMG1 (HMG-CoA reductase), ERG20 (FPP synthase), and ERG9 (squalene synthase) in strain YL-T3 increases lanosterol accumulation 7-fold [9] [10].
  • CYP expression optimization: A dual-tunable system balancing CYP5150L8 and iGLCPR expression using hygromycin/G418 antibiotics boosts HLDOA yield to 154.45 mg/L—10.7× higher than baseline [2]. Co-expression of CYP5139G1 further enables DHLDOA synthesis at 2.2 mg/L [4].
  • Oxygen modulation: Dissolved oxygen tension critically influences CYP activity. Moderate oxygen supply (KLa = 12.6 h⁻¹) maximizes DHLDOA production by enhancing NADPH supply via the pentose phosphate pathway [7].

Table 2: Metabolic Engineering Approaches for Ganoderic Acid Production in Yeast

StrategyHost StrainTarget PathwayTiter ImprovementReference
Lanosterol hyperproductionYL-T3MVA pathwayLanosterol ↑ 7-fold [9]
Dual-tunable CYP/CPRY-3PHLDOA synthesis154.45 mg/L (↑10.7×) [2]
Oxygen supply optimizationY-3PDHLDOA synthesis2.2 mg/L (↑8.2×) [7]

Challenges in Type II Ganoderic Acid Biosynthetic Network Elucidation

Type II GAs (e.g., GAA, GA-Y, GA-Jb) exhibit superior bioactivity but require additional unsaturation and oxidation steps unresolved in current pathways. Major knowledge gaps include:

  • Unknown modification steps: Conversion of type I GAs (e.g., HLDOA) to type II structures necessitates unidentified Δ7 dehydrogenases and C-15 hydroxylases [10].
  • Enzyme promiscuity: Screening 158 Ganoderma CYPs revealed several candidates (e.g., CYP5035, CYP512W2), but their exact functions remain unverified due to substrate non-specificity and low catalytic rates [10].
  • Redox imbalance: Insufficient NADPH regeneration in yeast limits cascade reactions involving multiple CYPs. Engineering NADPH supply pathways (e.g., ZWF1 overexpression) is under investigation [7] [10].Recent advances include the discovery of CYP5150B1 and CYP5141A1 catalyzing C-3 ketoreduction and C-1 hydroxylation, yet their roles in GAA biosynthesis require validation [10].

Concluding Remarks

Current understanding of GAA biosynthesis centers on lanosterol formation and early-stage oxidations mediated by LS and CYPs. Heterologous production in yeast has achieved promising yields of precursors like HLDOA and DHLDOA, but de novo synthesis of advanced type II GAs remains elusive. Future efforts must prioritize elucidating late-stage modification enzymes, optimizing CYP-redox partner interactions, and deploying dynamic metabolic control to resolve flux imbalances.

Properties

CAS Number

81907-62-2

Product Name

Ganoderic acid A

IUPAC Name

6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,23,32,35H,8-14H2,1-7H3,(H,36,37)

InChI Key

DYOKDAQBNHPJFD-UHFFFAOYSA-N

SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O

Solubility

Soluble in DMSO.

Synonyms

ganoderic acid A

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.